molecular formula C22H20ClF3N4O2 B2781354 2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1216741-89-7

2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2781354
CAS RN: 1216741-89-7
M. Wt: 464.87
InChI Key: SFXDUFVNXIVPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H20ClF3N4O2 and its molecular weight is 464.87. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

  • Radiosynthesis of Chloroacetanilide Herbicides and Dichloroacetamide Safeners : Studies on the metabolism and mode of action of acetochlor, a chloroacetanilide herbicide, and R-29148, a dichloroacetamide safener, required these compounds at high specific activity. Reductive dehalogenation methods using tritium gas were employed for the synthesis, contributing to understanding their environmental and biological fate (Latli & Casida, 1995).

Synthesis and Antibacterial Activity

  • Synthesis and QSAR Studies of Antibacterial Agents : The synthesis of various acetamide derivatives, including those with chlorophenyl and trifluoromethyl phenyl groups, was explored for their antibacterial activities. These studies aimed to understand how structural modifications influence biological activity, with a focus on combating gram-positive and gram-negative bacteria (Desai et al., 2008).

Analgesic and Anti-inflammatory Activities

  • Quinazolinyl Acetamides for Analgesic and Anti-inflammatory Activities : The synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides was investigated for their potential analgesic and anti-inflammatory properties. This research contributes to the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Activities

  • Antimicrobial Activities of Novel Compounds : The synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities showcased the potential of these compounds against various microorganisms. This line of research is crucial for developing new antimicrobial agents to address the challenge of antibiotic resistance (Patel & Shaikh, 2011).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3N4O2/c23-16-5-1-3-14(11-16)19-20(32)29-21(28-19)7-9-30(10-8-21)13-18(31)27-17-6-2-4-15(12-17)22(24,25)26/h1-6,11-12H,7-10,13H2,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXDUFVNXIVPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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